N-(4,5-Dihydro-1H-imidazol-2-yl)-6-methylquinolin-7-amine
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Overview
Description
N-(4,5-Dihydro-1H-imidazol-2-yl)-6-methylquinolin-7-amine is a complex organic compound that features both imidazole and quinoline moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,5-Dihydro-1H-imidazol-2-yl)-6-methylquinolin-7-amine typically involves the formation of the imidazole ring followed by its attachment to the quinoline moiety. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the formation of the imidazole ring . The reaction conditions are generally mild, allowing for the inclusion of various functional groups.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis. Specific details on industrial methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
N-(4,5-Dihydro-1H-imidazol-2-yl)-6-methylquinolin-7-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can modify the imidazole ring, potentially leading to different pharmacological properties.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the quinoline moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce various imidazole derivatives.
Scientific Research Applications
N-(4,5-Dihydro-1H-imidazol-2-yl)-6-methylquinolin-7-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-(4,5-Dihydro-1H-imidazol-2-yl)-6-methylquinolin-7-amine involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, potentially inhibiting metalloproteins. The quinoline moiety may interact with nucleic acids or proteins, disrupting their normal function. These interactions can lead to various biological effects, including enzyme inhibition and modulation of cellular pathways .
Comparison with Similar Compounds
Similar Compounds
Imidazole Derivatives: Compounds like 1-benzyl-2-aryl-1H-benzo[d]imidazole share structural similarities and exhibit comparable biological activities.
Quinoline Derivatives: Compounds such as chloroquine and quinine are well-known quinoline derivatives with significant pharmacological properties.
Uniqueness
N-(4,5-Dihydro-1H-imidazol-2-yl)-6-methylquinolin-7-amine is unique due to its combined imidazole and quinoline structures, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C13H14N4 |
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Molecular Weight |
226.28 g/mol |
IUPAC Name |
N-(4,5-dihydro-1H-imidazol-2-yl)-6-methylquinolin-7-amine |
InChI |
InChI=1S/C13H14N4/c1-9-7-10-3-2-4-14-12(10)8-11(9)17-13-15-5-6-16-13/h2-4,7-8H,5-6H2,1H3,(H2,15,16,17) |
InChI Key |
YFPGNXDGJPOKTI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1NC3=NCCN3)N=CC=C2 |
Origin of Product |
United States |
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